REACTION_SMILES
|
[B:1]([Br:2])([Br:3])[Br:4].[CH3:5][O:6][c:7]1[c:8]([CH3:16])[c:9]2[cH:10][n:11][nH:12][c:13]2[cH:14][cH:15]1.[Cl:22][CH2:23][Cl:24].[Na+:17].[OH:18][C:19](=[O:20])[O-:21]>>[OH:6][c:7]1[c:8]([CH3:16])[c:9]2[cH:10][n:11][nH:12][c:13]2[cH:14][cH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrB(Br)Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2[nH]ncc2c1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1c(O)ccc2[nH]ncc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |